Cas no 2034435-19-1 (1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea)

1-[(4-Chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea is a synthetic urea derivative featuring a bifunctional structure incorporating chlorophenyl and thiophenyl-pyridyl moieties. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its unique molecular architecture, which may confer selective binding or inhibitory properties. The presence of both aromatic and heterocyclic components enhances its versatility in chemical modifications, making it valuable for structure-activity relationship studies. Its well-defined synthetic pathway ensures consistent purity and stability, critical for experimental reproducibility. Applications may include investigations into kinase inhibition or receptor modulation, though further characterization is required to fully elucidate its biological or chemical utility.
1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea structure
2034435-19-1 structure
Product name:1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea
CAS No:2034435-19-1
MF:C18H16ClN3OS
Molecular Weight:357.857141494751
CID:5378835

1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea 化学的及び物理的性質

名前と識別子

    • N-[(4-Chlorophenyl)methyl]-N′-[[2-(2-thienyl)-3-pyridinyl]methyl]urea
    • 1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea
    • インチ: 1S/C18H16ClN3OS/c19-15-7-5-13(6-8-15)11-21-18(23)22-12-14-3-1-9-20-17(14)16-4-2-10-24-16/h1-10H,11-12H2,(H2,21,22,23)
    • InChIKey: BTKBVNKLJOQZGT-UHFFFAOYSA-N
    • SMILES: N(CC1=CC=C(Cl)C=C1)C(NCC1=CC=CN=C1C1SC=CC=1)=O

じっけんとくせい

  • 密度みつど: 1.305±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 622.5±55.0 °C(Predicted)
  • 酸度系数(pKa): 12.85±0.46(Predicted)

1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6482-7749-5μmol
1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea
2034435-19-1
5μmol
$63.0 2023-09-08
Life Chemicals
F6482-7749-5mg
1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea
2034435-19-1
5mg
$69.0 2023-09-08
Life Chemicals
F6482-7749-50mg
1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea
2034435-19-1
50mg
$160.0 2023-09-08
Life Chemicals
F6482-7749-3mg
1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea
2034435-19-1
3mg
$63.0 2023-09-08
Life Chemicals
F6482-7749-75mg
1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea
2034435-19-1
75mg
$208.0 2023-09-08
Life Chemicals
F6482-7749-15mg
1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea
2034435-19-1
15mg
$89.0 2023-09-08
Life Chemicals
F6482-7749-2μmol
1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea
2034435-19-1
2μmol
$57.0 2023-09-08
Life Chemicals
F6482-7749-30mg
1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea
2034435-19-1
30mg
$119.0 2023-09-08
Life Chemicals
F6482-7749-4mg
1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea
2034435-19-1
4mg
$66.0 2023-09-08
Life Chemicals
F6482-7749-10μmol
1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea
2034435-19-1
10μmol
$69.0 2023-09-08

1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea 関連文献

1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}ureaに関する追加情報

Introduction to 1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea (CAS No. 2034435-19-1)

1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea, identified by its CAS number 2034435-19-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest.

The molecular structure of 1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea is characterized by its intricate arrangement of functional groups, including a chlorophenyl moiety, a thiophene ring, and a pyridine group. These components contribute to the compound's unique chemical properties and potential biological functions. The presence of multiple aromatic rings and heterocyclic structures enhances its interactability with biological targets, which is crucial for developing effective therapeutic agents.

In recent years, there has been a growing emphasis on the development of novel compounds that can modulate biological pathways associated with various diseases. 1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea has been investigated for its potential applications in oncology, neurology, and inflammatory disorders. Its molecular framework suggests that it may interfere with key signaling pathways by binding to specific proteins or enzymes involved in disease progression.

One of the most compelling aspects of this compound is its ability to engage with multiple targets simultaneously. The combination of a chlorophenyl group and a thiophene-pyridine moiety creates a versatile scaffold that can be fine-tuned to optimize binding affinity and selectivity. This dual-targeting capability is particularly attractive in the context of drug development, as it may lead to synergistic effects that enhance therapeutic outcomes.

Recent studies have highlighted the importance of structure-based drug design in identifying lead compounds with high efficacy and low toxicity. Computational modeling and experimental validation have been instrumental in understanding the interactions between 1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea and its biological targets. These efforts have revealed insights into its mechanism of action, which could guide the development of next-generation drugs.

The synthesis of 1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea presents both challenges and opportunities for chemists. The multi-step synthesis requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled the efficient preparation of complex molecules like this one, facilitating their exploration in medicinal chemistry.

In addition to its pharmacological potential, 1-(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yllpyridin 3 -y l ] methyl } urea has been studied for its chemical stability and solubility characteristics. These properties are critical for determining its suitability for formulation into drug products. Researchers are actively working on optimizing these parameters to enhance bioavailability and therapeutic efficacy.

The role of computational chemistry in drug discovery cannot be overstated. Molecular docking simulations have been used to predict the binding modes of 1-[ ( 4 - ch lor o phen y l ) m e th y l ] - 3 - { [ 2 - ( thi o ph e n e - 2 - y l ) p y r id i n e - 3 - y l ] m e th y l } u re a to various biological targets. These simulations provide valuable insights into how the compound interacts with its intended receptors, guiding the design of more potent derivatives.

The future prospects for CAS No. 2034435 -19 -1 are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical reality. By leveraging cutting-edge technologies and interdisciplinary approaches, scientists hope to unlock the full potential of this remarkable compound.

In conclusion, 1-[ ( 4 - ch lor o phen y l ) m e th y l ] - 3 - { [ 2 - ( thi o ph e n e - 2 - y l ) p y r id i n e - 3 - y l ] m e th y l } u re a represents a significant advancement in medicinal chemistry. Its complex structure, combined with its promising biological activities, makes it a valuable candidate for further investigation. As research continues to evolve, this compound is poised to make substantial contributions to the development of new treatments for various diseases.

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